molecular formula C21H22FNO4 B1390971 (S)-4-Benzyl-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)oxazolidin-2-one CAS No. 852148-49-3

(S)-4-Benzyl-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)oxazolidin-2-one

Cat. No. B1390971
CAS RN: 852148-49-3
M. Wt: 371.4 g/mol
InChI Key: HHUXYEQQINYZFS-OALUTQOASA-N
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Description

This compound is an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbon atoms and one oxygen and one nitrogen atom . The presence of the fluorophenyl group indicates that there is a phenyl (benzene) ring with a fluorine atom attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazolidinone ring and the fluorophenyl group. The exact structure would depend on the specific positions of these groups in the molecule .


Chemical Reactions Analysis

As an oxazolidinone derivative, this compound could potentially undergo a variety of chemical reactions. These could include reactions at the oxazolidinone ring or involving the fluorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the fluorine atom could increase the compound’s stability and could influence its reactivity .

Scientific Research Applications

Enzymatic Synthesis and Intermediates in Drug Development

  • Synthesis of Ezetimibe Intermediate : A study by Singh et al. (2013) developed efficient enzymatic methods for synthesizing (S)-4-Benzyl-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)oxazolidin-2-one. This compound is a key intermediate in the production of ezetimibe, a cholesterol absorption inhibitor. The process involved transesterification and hydrolysis using Candida rugosa lipase.

  • Ezetimibe Intermediate via Carbonyl Reductase : Another approach to synthesizing this compound involves the use of carbonyl reductase coupled with glucose dehydrogenase. Liu et al. (2017) in their study published in Bioresource Technology, achieved a conversion of 99.1% and diastereomeric excess of 99% for the production of (S)-ET-5, another name for this compound, using a dual-enzyme biocatalytic process (Liu et al., 2017).

Crystallographic Studies

  • Crystal Structure Analysis : Research by Wang et al. (2017) explored the crystal structure of (S)-4-Benzyl-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)oxazolidin-2-one. The study revealed a three-dimensional supramolecular architecture, which is significant for understanding the molecular interactions and properties of this compound (Wang et al., 2017).

Other Applications

  • N,O-acetals Synthesis : Seebach and Fadel (1985) researched the synthesis of N,O-acetals from this compound, which is crucial for understanding its chemical reactivity and potential applications in various synthetic routes (Seebach & Fadel, 1985).

  • New Synthesis Processes : A study by Yang Jian (2012) developed an improved process for the preparation of ezetimibe, where this compound plays a critical role as an intermediate. This highlights its importance in the synthesis of medically significant drugs (Jian, 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. It could potentially be studied for its reactivity, its potential uses in synthesis, or its biological activity .

properties

IUPAC Name

(4S)-4-benzyl-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO4/c22-17-11-9-16(10-12-17)19(24)7-4-8-20(25)23-18(14-27-21(23)26)13-15-5-2-1-3-6-15/h1-3,5-6,9-12,18-19,24H,4,7-8,13-14H2/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUXYEQQINYZFS-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCCC(C2=CC=C(C=C2)F)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CCC[C@@H](C2=CC=C(C=C2)F)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670481
Record name (4S)-4-Benzyl-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyl-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)oxazolidin-2-one

CAS RN

852148-49-3
Record name (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-(phenylmethyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852148-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-4-Benzyl-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxazolidinone, 3-[(5S)-5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl]-4-(phenylmethyl)-, (4S)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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